

Preclinical Development of JBJ-09-063: A Technical Overview

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Compound of Interest

Compound Name: JBJ-09-063

Cat. No.: B10829293

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Introduction

JBJ-09-063 is an orally bioavailable, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is currently in preclinical development for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to existing tyrosine kinase inhibitors (TKIs). This document provides an in-depth technical overview of the preclinical data available for **JBJ-09-063**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary

In Vitro Efficacy: Enzymatic and Cellular Inhibition

JBJ-09-063 demonstrates potent and selective inhibitory activity against various EGFR mutations, including the T790M and C797S resistance mutations.

Target	Assay Type	IC50 (nM)	Reference
EGFR L858R	Enzymatic	0.147	[1]
EGFR L858R/T790M	Enzymatic	0.063	[1]
EGFR L858R/T790M/C797S	Enzymatic	0.083	[1]
EGFR LT/L747S	Enzymatic	0.396	[1]
Ba/F3 EGFR L858R/T790M	Cell-based	~10-fold more potent than JBJ-04-125-02	[2]
Ba/F3 EGFR L858R/T790M/C797S	Cell-based	~10-fold more potent than JBJ-04-125-02	[2]
Ba/F3	Cell-based	50	[1] [3]
Ba/F3 (in combination with Cetuximab)	Cell-based	6	[1] [3]

In Vivo Efficacy: Xenograft Models

JBJ-09-063 has shown significant anti-tumor activity in various NSCLC xenograft models.

Model	Mutation	Dose	Effect	Reference
H1975 Xenograft	EGFR L858R/T790M	50 mg/kg and 100 mg/kg	As effective as osimertinib	[1]
DfCI52 Patient-Derived Xenograft (PDX)	EGFR L858R/T790M	50 mg/kg	Similarly effective as osimertinib; rapid decrease in tumor outgrowth	[1]
H3255GR-C797S Xenograft	EGFR L858R/T790M/C 797S	Not specified	Efficacy observed as a single agent and in combination with osimertinib	[2]
DfCI52-C797S Xenograft	EGFR L858R/T790M/C 797S	Not specified	Efficacy observed as a single agent and in combination with osimertinib	[2]

Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have demonstrated that **JBJ-09-063** is orally bioavailable.

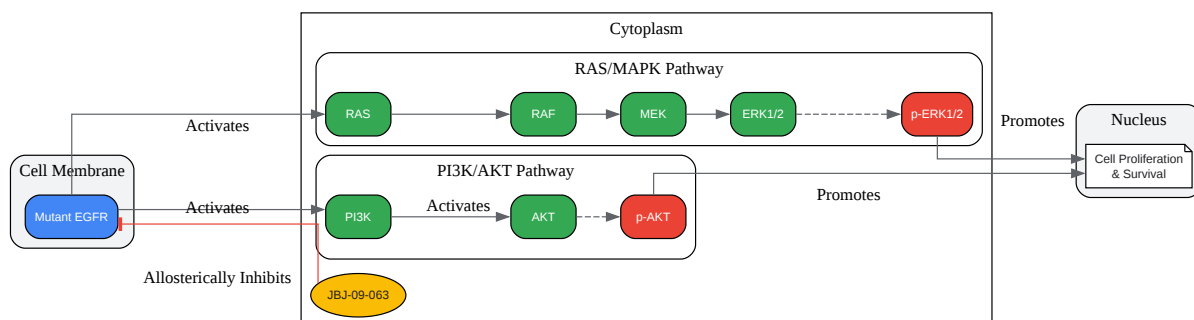
Parameter	Value	Reference
IV Clearance	15.7 mL/min/kg	[2]
Bioavailability (Oral)	14.6%	[2]
Oral AUC	Similar to JBJ-04-125-02	[2]

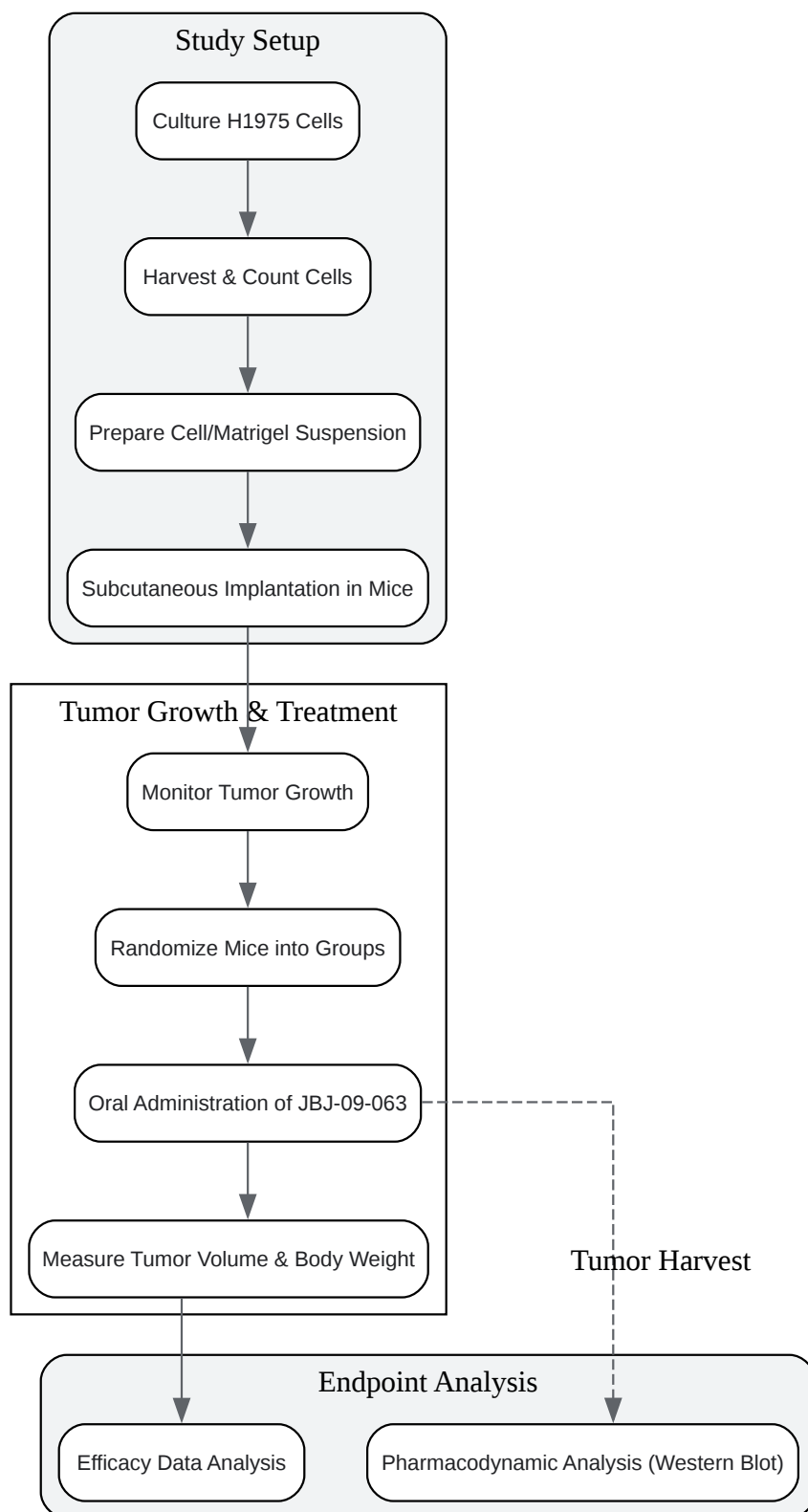
Mechanism of Action

JBJ-09-063 is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric mechanism allows it to be effective against

mutations that confer resistance to ATP-competitive inhibitors. **JBJ-09-063** effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[1]

EGFR Signaling Pathway Inhibition by JBJ-09-063





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
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Phone: (601) 213-4426

Email: info@benchchem.com

